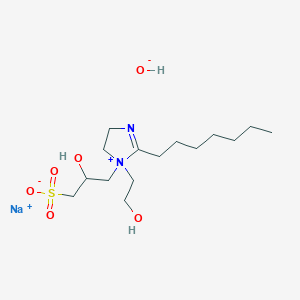
Etipirol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etipirol is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound is synthesized using a unique method that has been studied extensively. The mechanism of action of etipirol has been investigated, and its biochemical and physiological effects have been documented. In
Wirkmechanismus
The mechanism of action of etipirol is not fully understood. However, it has been proposed that etipirol exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Etipirol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
Etipirol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Etipirol has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, etipirol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
Etipirol has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. Etipirol is also soluble in both water and organic solvents, which makes it versatile for various experimental setups. However, etipirol has some limitations for lab experiments. It has been shown to have low bioavailability, which may limit its potential therapeutic applications. In addition, etipirol may have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on etipirol. One area of research is to investigate the potential use of etipirol in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate the potential use of etipirol in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, future research could focus on improving the bioavailability of etipirol and identifying any potential off-target effects.
Synthesemethoden
Etipirol is synthesized using a unique method that involves the reaction of 2,4-dichloropyrimidine with 2-aminopyridine in the presence of a palladium catalyst. This method has been extensively studied and optimized to produce high yields of pure etipirol. The chemical structure of etipirol has been confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Etipirol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Etipirol has been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
13004-58-5 |
|---|---|
Produktname |
Etipirol |
Molekularformel |
C9H14N4O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-ethyl-3-N,4-N-dimethylpyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C9H14N4O2/c1-4-13-5-6(8(14)10-2)7(12-13)9(15)11-3/h5H,4H2,1-3H3,(H,10,14)(H,11,15) |
InChI-Schlüssel |
CLJBPOOJGPRGPF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC)C(=O)NC |
Kanonische SMILES |
CCN1C=C(C(=N1)C(=O)NC)C(=O)NC |
Andere CAS-Nummern |
13004-58-5 |
Synonyme |
aethirazol bis(methylamide)-1-ethylpyrazole-3,4-dicarboxylic acid ethipyrol ethirazol ethirazole ethypyrol etipirol etirazol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















